molecular formula C12H18FN B13173528 [(4-Fluorophenyl)methyl](2-methylbutan-2-YL)amine

[(4-Fluorophenyl)methyl](2-methylbutan-2-YL)amine

Cat. No.: B13173528
M. Wt: 195.28 g/mol
InChI Key: OMFWKFGAVYHQMD-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound (4-Fluorophenyl)methylamine consists of a 2-methylbutan-2-ylamine backbone substituted with a 4-fluorobenzyl group. Its molecular formula is C₁₂H₁₇FN, with a calculated molecular weight of 194.27 g/mol.

Properties

Molecular Formula

C12H18FN

Molecular Weight

195.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C12H18FN/c1-4-12(2,3)14-9-10-5-7-11(13)8-6-10/h5-8,14H,4,9H2,1-3H3

InChI Key

OMFWKFGAVYHQMD-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=CC=C(C=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluorophenyl)methylamine typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbutan-2-ylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride group by the amine group.

Industrial Production Methods

In an industrial setting, the production of (4-Fluorophenyl)methylamine can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The fluorophenyl group can undergo substitution reactions, where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

(4-Fluorophenyl)methylamine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions, particularly those involving amine groups.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methylamine involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group enhances the compound’s binding affinity to these targets, while the amine group facilitates interactions with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs, highlighting variations in substituents and their physicochemical implications:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(4-Fluorophenyl)methylamine 4-Fluorophenyl C₁₂H₁₇FN 194.27 Likely moderate lipophilicity due to fluorine; potential biological activity inferred from analogs .
(2,4-Dichlorophenyl)methylamine 2-Cl, 4-Cl C₁₂H₁₇Cl₂N 246.18 Higher molecular weight and lipophilicity; chlorine atoms may enhance stability but increase toxicity risks .
(4-Fluorophenyl)(phenyl)methylamine 4-Fluorophenyl + Phenyl C₁₈H₂₂FN 271.37 Additional phenyl group increases steric bulk and π-π stacking potential; possible applications in materials science .
(2-Bromophenyl)methylamine 2-Br C₁₂H₁₈BrN 256.19 Bromine’s polarizability may alter electronic properties; used in synthetic intermediates .
[3-(4-Fluorophenyl)-3-(furan-2-yl)propyl][(4-fluorophenyl)methyl]amine 4-Fluorophenyl + Furan C₂₀H₂₀F₂N₂O 342.39 Heterocyclic furan moiety introduces hydrogen-bonding sites; used in drug screening .

Electronic and Steric Effects

  • This effect is critical in pharmaceuticals, where EWGs can improve metabolic stability .
  • Steric Hindrance: Ortho-substituted analogs (e.g., 2-Br in ) exhibit increased steric bulk, which may reduce reactivity in nucleophilic reactions but improve selectivity in binding interactions.

Biological Activity

(4-Fluorophenyl)methylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies while providing a comprehensive overview of research findings.

Chemical Structure and Properties

The molecular formula of (4-Fluorophenyl)methylamine is C₁₂H₁₈FN, with a molecular weight of approximately 197.28 g/mol. The compound features a fluorinated phenyl group attached to a branched amine, which may influence its interaction with biological targets.

The biological activity of (4-Fluorophenyl)methylamine is primarily attributed to its ability to interact with specific receptors and enzymes:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing signaling pathways involved in mood regulation and cognitive functions.
  • Enzyme Modulation : It potentially inhibits or activates enzymes related to metabolic processes, which can affect cellular functions.
  • Cellular Signaling : By modulating signaling pathways, the compound may alter cellular behavior, leading to various biological effects such as apoptosis or proliferation inhibition.

Biological Activity Studies

Research has demonstrated the compound's potential in various biological applications:

Antitumor Activity

A study investigated the cytotoxic effects of (4-Fluorophenyl)methylamine on cancer cell lines. The results indicated significant antiproliferative activity against HeLa cells, with an IC₅₀ value indicating effective concentration for inhibiting cell growth. Further mechanistic studies revealed that the compound disrupts microtubule dynamics, similar to established antitumor agents like colchicine .

Neuropharmacological Effects

In preclinical models, (4-Fluorophenyl)methylamine exhibited potential as a dopamine transporter (DAT) inhibitor. This property suggests its possible utility in treating conditions such as psychostimulant abuse. The compound demonstrated reduced reinforcing effects of cocaine and methamphetamine in animal studies, indicating its therapeutic promise in addiction treatment .

Comparative Analysis

To understand the uniqueness of (4-Fluorophenyl)methylamine, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(4-Bromo-3-fluorophenyl)methylamineC₁₂H₁₈BrFNContains bromine; studied for antimicrobial properties
(4-Chloro-3-fluorophenyl)methylamineC₁₂H₁₈ClFNChlorinated variant; potential applications in drug design
(2,4-Dichlorophenyl)methylamineC₁₂H₁₈Cl₂NInvestigated for anticancer properties; distinct reactivity patterns

Case Studies

  • Cytotoxicity Assessment : A detailed study assessed the cytotoxic effects of (4-Fluorophenyl)methylamine on various cancer cell lines. The findings highlighted its efficacy against HeLa cells with a dose-dependent response observed in apoptosis assays .
  • Neuropharmacological Investigation : In another study focusing on DAT inhibition, (4-Fluorophenyl)methylamine was shown to significantly reduce the behavioral effects associated with stimulant drugs in rats, indicating its potential as a therapeutic agent for substance use disorders .

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